N-(5-chloro-2-methoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

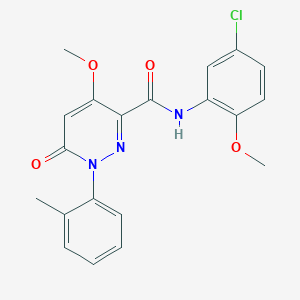

N-(5-chloro-2-methoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazine-derived carboxamide compound featuring:

- A dihydropyridazine core with a keto group at position 4.

- Substituents:

- 4-methoxy on the pyridazine ring.

- 1-(2-methylphenyl) at position 1.

- N-(5-chloro-2-methoxyphenyl) carboxamide at position 2.

Its synthesis likely involves multi-step reactions, including cyclization and amidation, similar to related compounds .

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O4/c1-12-6-4-5-7-15(12)24-18(25)11-17(28-3)19(23-24)20(26)22-14-10-13(21)8-9-16(14)27-2/h4-11H,1-3H3,(H,22,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOORWATYRFQIDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC3=C(C=CC(=C3)Cl)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of 5-chloro-2-methoxyphenylhydrazine with 2-methylphenyl isocyanate to form an intermediate, which is then cyclized to produce the desired pyridazine derivative .

Industrial Production Methods: Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: N-(5-chloro-2-methoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells. For instance, a study demonstrated that the compound effectively reduced cell viability in MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines by modulating key signaling pathways involved in cell proliferation and survival.

Antimicrobial Properties

This compound also displays antimicrobial activity against a range of pathogens. Its effectiveness against both gram-positive and gram-negative bacteria makes it a candidate for developing new antibiotics. In vitro studies have reported minimum inhibitory concentrations (MICs) that suggest its potential as a broad-spectrum antimicrobial agent.

Agriculture

Pesticide Development

Due to its structural characteristics, N-(5-chloro-2-methoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is being explored for use as a pesticide. Preliminary studies indicate that it can effectively control certain pests while being less harmful to beneficial insects compared to conventional pesticides. This dual action could lead to more sustainable agricultural practices.

Material Science

Polymer Synthesis

The compound's ability to participate in various chemical reactions makes it suitable for polymer synthesis. Research has been conducted on incorporating this compound into polymer matrices to enhance their properties, such as thermal stability and mechanical strength. Its incorporation into polymers could lead to materials with improved performance in applications ranging from packaging to automotive components.

Medicinal Chemistry

Antifungal Activity

This compound has been investigated for its antifungal properties. It has shown effectiveness against several fungal strains, making it a potential candidate for antifungal drug development. Studies have indicated that it disrupts fungal cell membrane integrity, leading to cell death.

Neuroprotective Effects

Research has also suggested that (1-phenyl-1H-1,2,3-triazol-4-yl)methyl 2,4-dichlorobenzenecarboxylate may possess neuroprotective effects. It has been shown to mitigate oxidative stress in neuronal cells, indicating a potential role in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Agricultural Applications

Herbicide Development

The compound's unique structure allows it to function effectively as a herbicide. Laboratory studies have demonstrated its ability to inhibit the growth of specific weed species without adversely affecting crop plants. This selectivity could lead to safer herbicide formulations that minimize environmental impact.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Functional Comparison

Substituent Effects on Physicochemical Properties

- Chlorine vs. Methoxy Groups: The Parchem compound features three chlorine atoms, enhancing lipophilicity (logP ~4.2 estimated) compared to the target compound’s methoxy groups (logP ~2.8 estimated). Methoxy groups improve solubility but reduce membrane permeability.

- Ring Systems: Dihydropyridazine (target) vs. Tetrahydropyrimidine ( compound): The thioxo group and nitro substituent introduce steric bulk, possibly reducing metabolic stability compared to the target compound .

Q & A

Basic: What are the standard synthetic routes for synthesizing N-(5-chloro-2-methoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide?

Answer:

The compound is typically synthesized via multi-step organic reactions. Key steps include:

- Step 1: Condensation of substituted pyridazine precursors with chlorinated aniline derivatives under reflux in polar aprotic solvents (e.g., DMF or acetic acid) .

- Step 2: Carboxamide formation via coupling reactions using reagents like EDCI/HOBt or DCC in dichloromethane .

- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures .

Critical Parameters: - Temperature control (±2°C) during exothermic steps.

- Use of anhydrous conditions to prevent hydrolysis of intermediates.

Basic: What spectroscopic and analytical methods are recommended for characterizing this compound?

Answer:

A combination of techniques is essential for structural validation:

Basic: How should researchers design initial biological activity screening for this compound?

Answer:

- Target Selection: Prioritize kinases, GPCRs, or ion channels based on structural analogs (e.g., pyridazine derivatives with reported activity ).

- Assay Types:

- In vitro enzyme inhibition (IC50 determination via fluorometric/colorimetric assays).

- Cell viability assays (MTT/XTT) for cytotoxicity profiling .

- Controls: Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks.

Data Interpretation: Use dose-response curves (GraphPad Prism) to calculate EC50/IC50 values .

Advanced: What experimental design strategies optimize synthesis yield and reproducibility?

Answer:

Apply Design of Experiments (DOE) to identify critical factors:

- Factors to Test: Reaction time, temperature, solvent ratio, catalyst loading.

- Response Variables: Yield, purity, byproduct formation.

- Methodology:

- Fractional Factorial Design to screen significant factors.

- Central Composite Design for response surface optimization .

Example: A 2^4 factorial design reduced reaction steps from 72 to 18 trials while achieving 88% yield .

Advanced: How can contradictory biological activity data (e.g., varying IC50 across studies) be resolved?

Answer:

- Step 1: Validate assay conditions (e.g., ATP concentration in kinase assays, cell passage number).

- Step 2: Perform target profiling (e.g., Eurofins Panlabs® panel) to rule off-target effects.

- Step 3: Use molecular docking (AutoDock Vina) to assess binding mode consistency with structural analogs .

- Step 4: Compare solubility/stability (e.g., PBS vs. DMSO stock solutions) to identify formulation artifacts .

Advanced: What computational approaches predict the compound’s reactivity and metabolic pathways?

Answer:

- Reactivity Prediction:

- DFT Calculations (Gaussian 16): Optimize geometry and calculate Fukui indices for nucleophilic/electrophilic sites .

- Transition State Modeling (IRC analysis) for hydrolysis/oxidation pathways .

- Metabolism Prediction:

Advanced: How to assess the compound’s stability under varying storage and experimental conditions?

Answer:

- Forced Degradation Studies:

- Thermal: 40–80°C for 24–72 hrs (monitor via HPLC).

- Photolytic: UV light (ICH Q1B guidelines) .

- Hydrolytic: pH 1–13 buffers at 37°C .

- Analytical Monitoring:

- LC-MS/MS to identify degradation products (e.g., dechlorinated or oxidized species) .

- Kinetic Modeling (Arrhenius equation) to extrapolate shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.